N-[4-(BENZYLOXY)PHENYL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE
Overview
Description
N-[4-(BENZYLOXY)PHENYL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzyloxy group, a phenyl ring, a piperidine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(BENZYLOXY)PHENYL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the benzyloxyphenyl intermediate, followed by the introduction of the piperidine ring and the carboxamide group. Common synthetic routes may involve:
Formation of the Benzyloxyphenyl Intermediate: This step often involves the reaction of 4-benzyloxyphenylacetic acid with appropriate reagents to form the desired intermediate.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where the benzyloxyphenyl intermediate reacts with piperidine derivatives under controlled conditions.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions, automated synthesis, and the use of advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(BENZYLOXY)PHENYL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzyloxyphenyl ketones, while reduction may produce benzyloxyphenyl alcohols .
Scientific Research Applications
N-[4-(BENZYLOXY)PHENYL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[4-(BENZYLOXY)PHENYL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[4-(BENZYLOXY)PHENYL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE include:
4-Benzyloxyphenylacetic Acid: A related compound with a similar benzyloxyphenyl structure.
Benzyloxyphenyl Isocyanate: Another compound with a benzyloxyphenyl group, used in different chemical applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(4-phenylmethoxyphenyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4S/c1-20-7-13-25(14-8-20)33(30,31)28-17-15-22(16-18-28)26(29)27-23-9-11-24(12-10-23)32-19-21-5-3-2-4-6-21/h2-14,22H,15-19H2,1H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYWSNAHAAAWAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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